4-(1-Naphthyl)-3-thiophenecarboxylic acid chemical properties
4-(1-Naphthyl)-3-thiophenecarboxylic acid chemical properties
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(1-Naphthyl)-3-thiophenecarboxylic Acid
Executive Summary
As drug discovery and advanced materials science increasingly rely on topologically complex building blocks, 4-(1-Naphthyl)-3-thiophenecarboxylic acid (CAS: 30409-57-5) emerges as a highly versatile scaffold[1]. Characterized by a sterically encumbered biaryl axis, this compound offers unique conformational rigidity. This guide provides an authoritative overview of its physicochemical properties, structural dynamics, and a validated synthetic methodology for its integration into advanced research pipelines.
Physicochemical Profiling
Understanding the baseline properties of 4-(1-Naphthyl)-3-thiophenecarboxylic acid is critical for predicting its behavior in both biological assays and organic synthesis. The presence of the carboxylic acid provides a distinct pKa handle, while the naphthyl-thiophene core drives significant lipophilicity[1].
Table 1: Key Physicochemical and Structural Descriptors
| Property | Value | Scientific Implication |
| CAS Number | 30409-57-5 | Primary registry identifier[1]. |
| Molecular Formula | C15H10O2S | Indicates a highly unsaturated, aromatic-rich core[1]. |
| Molecular Weight | 254.31 g/mol | Ideal low-molecular-weight fragment for lead generation[1]. |
| TPSA | 65.5 Ų | Excellent membrane permeability profile for MedChem[1]. |
| Conformational State | Orthogonal (Achiral) | Prevents |
| Ionization | Carboxylic Acid | Exists primarily as a carboxylate anion at physiological pH. |
Structural Dynamics: The Orthogonal Twist
The defining physical feature of this molecule is the severe steric clash between the peri-hydrogen (C8) of the 1-naphthyl ring and the carboxylic acid at the C3 position of the thiophene ring.
Causality in Application : This steric hindrance prevents the two aromatic systems from achieving coplanarity. Instead, they are forced to adopt an orthogonal conformation.
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In Medicinal Chemistry : This 3D architecture allows the molecule to project into deep, narrow hydrophobic pockets of target proteins (like kinases or GPCRs) without paying the entropic penalty of conformational restriction upon binding.
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In Materials Science : For Organic Light-Emitting Diodes (OLEDs), this non-planar geometry suppresses intermolecular
stacking, thereby reducing excimer formation and increasing solid-state luminescence efficiency.
Synthetic Methodology: Sterically Demanding Cross-Coupling
Synthesizing 4-(1-Naphthyl)-3-thiophenecarboxylic acid requires overcoming the very steric bulk that characterizes the final product. The most robust approach is the Suzuki-Miyaura cross-coupling of 4-bromo-3-thiophenecarboxylic acid with 1-naphthaleneboronic acid.
Mechanistic Causality : Standard palladium catalysts (like Pd(PPh3)4) often fail or require excessive heating here due to slow oxidative addition into the electron-rich thiophene and sluggish transmetalation caused by the bulky naphthyl group. To solve this, we employ a highly active precatalyst system utilizing SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The electron-rich nature of SPhos accelerates oxidative addition, while its steric bulk promotes the final reductive elimination step, driving the catalytic cycle forward despite the encumbered environment.
Suzuki-Miyaura cross-coupling catalytic cycle for synthesizing the target molecule.
Validated Experimental Protocol
The following protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction fidelity and product purity.
Reagents:
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4-Bromo-3-thiophenecarboxylic acid (1.0 eq)
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1-Naphthaleneboronic acid (1.5 eq)
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Pd(OAc)2 (0.05 eq)
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SPhos (0.10 eq)
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K3PO4 (3.0 eq)
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Solvent: Toluene/Water (4:1 v/v)
Step-by-Step Workflow:
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Reaction Setup & Degassing : Charge a Schlenk flask with the electrophile, boronic acid, Pd(OAc)2, SPhos, and K3PO4. Add the Toluene/Water solvent mixture.
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Causality: Water is essential to dissolve the K3PO4 and activate the boronic acid via the formation of a reactive trihydroxyborate complex.
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Validation: Degas the mixture via three freeze-pump-thaw cycles. Failure to completely remove oxygen will result in homocoupling of the boronic acid (binaphthyl formation) and oxidation of the SPhos ligand.
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Thermal Activation : Heat the reaction mixture to 90°C under an argon atmosphere for 12 hours.
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In-Process Monitoring : Sample the organic layer and analyze via LC-MS.
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Validation Check: Look for the disappearance of the starting material. Because the product contains a carboxylic acid, it will ionize exceptionally well in negative electrospray ionization (ESI-), yielding a strong, definitive signal at m/z 253.0 [M-H]⁻[1].
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Acid-Base Workup (Self-Purification) : Cool the reaction to room temperature. Dilute with EtOAc and extract with 1M NaOH (aq).
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Causality: The target molecule will deprotonate and partition into the aqueous layer, leaving the palladium catalyst, phosphine ligand, and any unreacted naphthylboronic acid/binaphthyl byproducts trapped in the organic layer.
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Isolation : Carefully acidify the aqueous layer with 2M HCl to pH ~2. The target compound will precipitate as an off-white solid. Filter, wash with cold water, and dry under vacuum.
Application Branching Logic
The dual nature of this molecule—combining a reactive functional handle with a sterically rigid core—allows it to branch into distinct scientific domains.
Logical branching from structural properties to advanced applications.
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Medicinal Chemistry : The carboxylic acid can be rapidly converted into amides or esters, serving as a vector to explore structure-activity relationships (SAR). The naphthyl group acts as a bulky hydrophobic shield, often increasing the residence time of the drug on the receptor.
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Materials Science : By utilizing Scholl-type oxidative cyclization, the naphthyl and thiophene rings can be fused to create extended, heteroaromatic polycyclic systems. These fused systems are highly sought after as p-type organic semiconductors due to their enhanced charge carrier mobility.
References
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Title: 4-(1-Naphthyl)-3-thiophenecarboxylic acid | C15H10O2S | CID 288476 - PubChem Source: nih.gov URL: [Link]
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Title: 4-(1-NAPHTHYL)-3-THIOPHENECARBOXYLIC ACID - Inxight Drugs Source: ncats.io URL: [Link]
